molecular formula C15H24BNO2S B6594809 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester CAS No. 1402166-61-3

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester

Cat. No. B6594809
CAS RN: 1402166-61-3
M. Wt: 293.2 g/mol
InChI Key: UAJPOSXPKUPXAP-UHFFFAOYSA-N
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Description

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is a type of organoboron reagent. These reagents are highly valuable building blocks in organic synthesis due to their stability, ease of preparation, and environmentally benign nature . They are particularly useful in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester often involves the use of organometallic intermediates . For instance, Genet described a “one-pot” method to prepare organotrifluoroborate salts from organometallic intermediates, such as organolithium reagents .


Chemical Reactions Analysis

Boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction is the catalytic protodeboronation of alkyl boronic esters, which utilizes a radical approach .


Physical And Chemical Properties Analysis

Boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester are generally stable, readily prepared, and environmentally benign . They have been tailored for application under specific Suzuki–Miyaura coupling conditions .

Scientific Research Applications

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation, a process where boronic esters undergo deboronation, is one such transformation . This process is catalyzed and involves the removal of the boron moiety from the compound . The compound can also participate in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, in Suzuki–Miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action depends on the specific reactions it is involved in. For instance, in the case of Suzuki–Miyaura coupling, the compound helps in the formation of new carbon-carbon bonds . In protodeboronation, the compound undergoes a transformation that results in the removal of the boron moiety .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the rate of reaction of boronic pinacol esters is strongly influenced by pH . . Therefore, the stability of the compound and its efficacy in reactions could be influenced by factors such as exposure to air and moisture.

Safety and Hazards

While specific safety and hazards information for 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is not available in the search results, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester could involve further development of their protodeboronation . This process is not well developed, and new methods could expand the range of transformations possible with these compounds . Additionally, boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name

2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJPOSXPKUPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151507
Record name Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester

CAS RN

1402166-61-3
Record name Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402166-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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